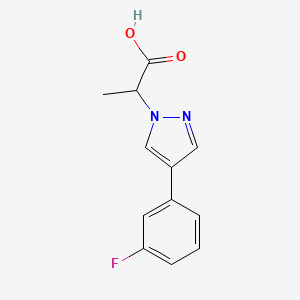
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-フルオロフェニル)-1H-ピラゾール-1-イル)プロパン酸は、フッ素化フェニル環と、プロパン酸基に結合したピラゾール部分を特徴とする有機化合物です。
準備方法
合成経路と反応条件
一般的な方法の1つは、炭素-炭素結合を形成するために広く用いられている鈴木-宮浦カップリング反応です 。 この反応には、穏和な条件下でホウ素試薬とパラジウム触媒を使用します .
工業生産方法
この化合物の工業生産には、自動反応器と連続フローシステムを使用して、高収率と高純度を確保するための、大規模な鈴木-宮浦カップリング反応が含まれる場合があります。反応条件は、副生成物を最小限に抑え、効率を最大限に高めるように最適化されています。
化学反応の分析
反応の種類
2-(4-(3-フルオロフェニル)-1H-ピラゾール-1-イル)プロパン酸は、以下を含む様々な化学反応を受ける可能性があります。
酸化: この化合物は、追加の官能基を導入するために酸化することができます。
還元: 還元反応は、ピラゾール環またはフルオロフェニル基を修飾するために使用できます。
置換: 求核置換反応と求電子置換反応は、フルオロフェニル環またはピラゾール部分で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬は、制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-(4-(3-フルオロフェニル)-1H-ピラゾール-1-イル)プロパン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、その潜在的な生物活性について研究されています。
医学: 様々な病気に対する治療薬としての可能性を探求するための研究が進められています。
科学的研究の応用
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
2-(4-(3-フルオロフェニル)-1H-ピラゾール-1-イル)プロパン酸の作用機序には、特定の分子標的との相互作用が含まれます。フルオロフェニル基とピラゾール環は、酵素や受容体と相互作用して、生物学的経路の阻害または活性化につながる可能性があります。 具体的な分子標的と経路は、特定の用途によって異なり、現在も研究されています .
類似の化合物との比較
類似の化合物
3-(3-フルオロフェニル)プロパン酸: 構造は似ていますが、ピラゾール環がありません.
2-アミノ-3-(4-フルオロフェニル)プロパン酸: ピラゾール部分の代わりにアミノ基を含んでいます.
独自性
2-(4-(3-フルオロフェニル)-1H-ピラゾール-1-イル)プロパン酸は、フルオロフェニル基とピラゾール環の両方が存在するために独自です。これらは、特定の化学的および生物学的特性を付与します。この組み合わせにより、より単純な類似体では不可能な多様な用途と相互作用が可能になります。
類似化合物との比較
Similar Compounds
3-(3-Fluorophenyl)propionic acid: Similar in structure but lacks the pyrazole ring.
2-Amino-3-(4-fluorophenyl)propanoic acid: Contains an amino group instead of the pyrazole moiety.
Uniqueness
2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the fluorophenyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
特性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
2-[4-(3-fluorophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17) |
InChIキー |
CGMDXEWTHRHOAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


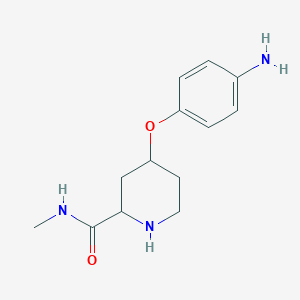
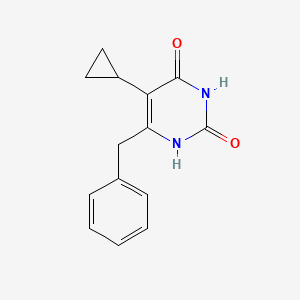

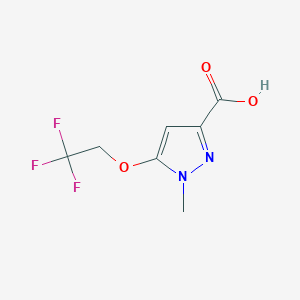

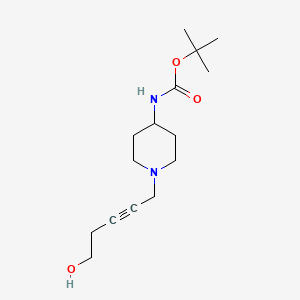
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)
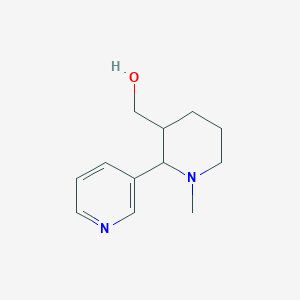

![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)
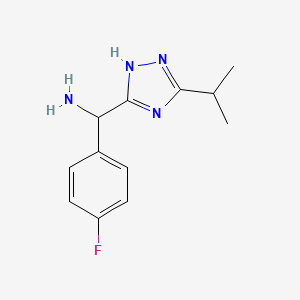
![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
